molecular formula C22H24N2O6 B15029843 3'-Butyl 5'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

3'-Butyl 5'-prop-2-en-1-yl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B15029843
M. Wt: 412.4 g/mol
InChI Key: KBAWBPZLPJRNJD-UHFFFAOYSA-N
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Description

3’-Butyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole and pyran rings in this compound contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Butyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyran precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like methanol or ethanol. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Butyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions vary but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

3’-Butyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3’-Butyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole and pyran rings allow the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-Butyl 5’-prop-2-en-1-yl 2’-amino-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate apart is its unique combination of indole and pyran rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

3-O'-butyl 5-O'-prop-2-enyl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate

InChI

InChI=1S/C22H24N2O6/c1-4-6-12-29-20(26)17-18(23)30-13(3)16(19(25)28-11-5-2)22(17)14-9-7-8-10-15(14)24-21(22)27/h5,7-10H,2,4,6,11-12,23H2,1,3H3,(H,24,27)

InChI Key

KBAWBPZLPJRNJD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C(=O)OCC=C)C)N

Origin of Product

United States

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